molecular formula C21H26N6O16P2 B12428613 pNP-ADPr

pNP-ADPr

Cat. No.: B12428613
M. Wt: 680.4 g/mol
InChI Key: POSLVNCHSVAAOL-PLEFRAQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrophenyl Adenosine Diphosphate Ribose (pNP-ADPr): is a colorimetric substrate used to assess the activity of poly (adenosine diphosphate ribose) polymerase enzymes. It is an analogue of nicotinamide adenine dinucleotide, where the nicotinamide moiety is replaced by a 4-nitrophenoxy group .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of p-Nitrophenyl Adenosine Diphosphate Ribose involves the synthesis of its components followed by coupling reactions. The process includes the preparation of adenosine diphosphate ribose and its subsequent modification with a 4-nitrophenoxy group .

Properties

Molecular Formula

C21H26N6O16P2

Molecular Weight

680.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H26N6O16P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1

InChI Key

POSLVNCHSVAAOL-PLEFRAQWSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Origin of Product

United States

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